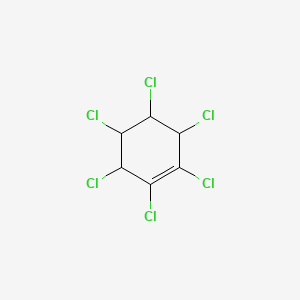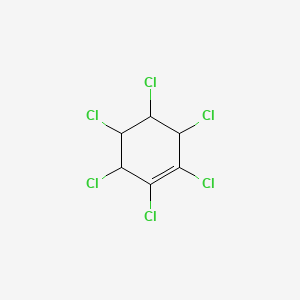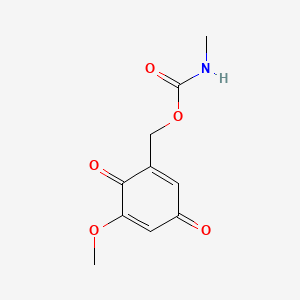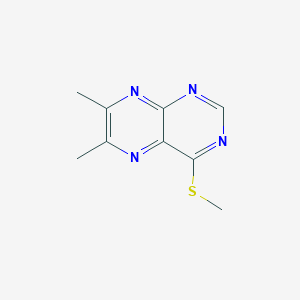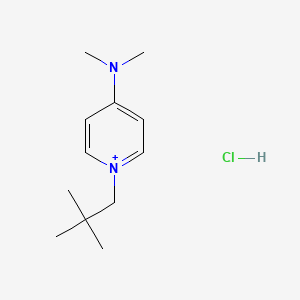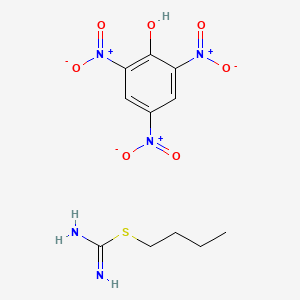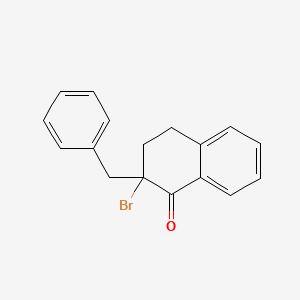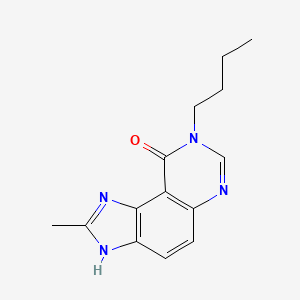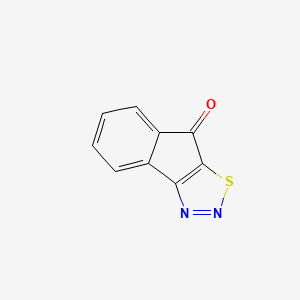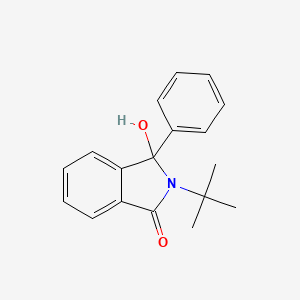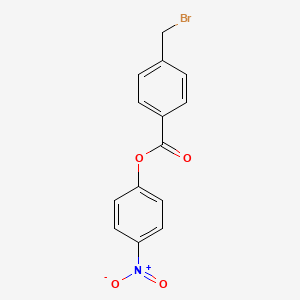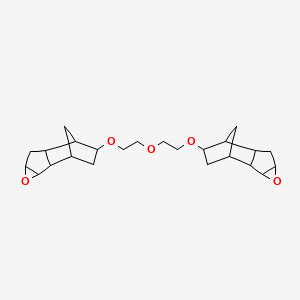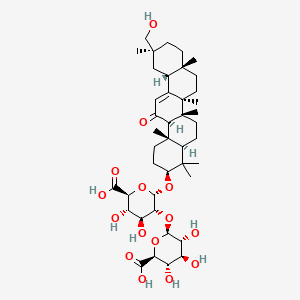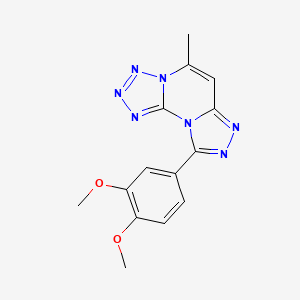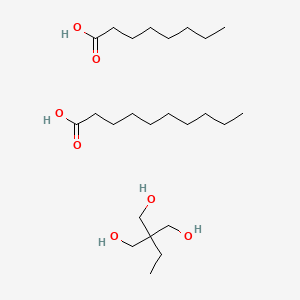
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid is a compound with the molecular formula C24H50O7 and an average mass of 450.650 Da . . It is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid typically involves esterification reactions. The primary reactants include decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions to form the ester linkage .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation and other separation techniques to obtain the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: New esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Mécanisme D'action
The mechanism of action of decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate enzyme activity and alter membrane fluidity, affecting various cellular processes. Molecular targets include enzymes involved in lipid metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caprylic acid: Similar in structure but with shorter carbon chains.
Capric acid: Another similar compound with a different chain length.
Trimethylolpropane esters: A broader category that includes various esters of trimethylolpropane with different fatty acids.
Uniqueness
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid is unique due to its specific combination of decanoic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and octanoic acid. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in various industries .
Propriétés
Numéro CAS |
93384-77-1 |
|---|---|
Formule moléculaire |
C24H50O7 |
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C6H14O3/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-2-6(3-7,4-8)5-9/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);7-9H,2-5H2,1H3 |
Clé InChI |
ZDIYIODMIWSRET-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCC(CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


